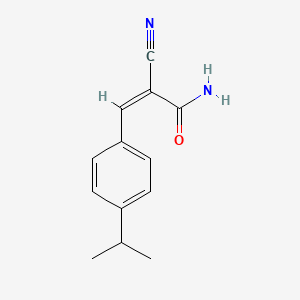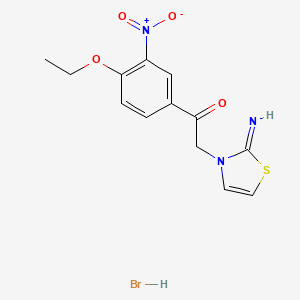![molecular formula C17H14Cl2N4OS B5541863 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reactions. Starting with 4-amino benzoic acid, which is esterified and then subjected to a series of reactions including reflux with hydrazine hydrate, agitation with ethanolic KOH and CS2, and finally treatment with aromatic aldehydes to yield the title compounds. These compounds are characterized using FT-IR, 1H-NMR, GC-mass spectroscopy, and elemental analysis (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
Crystal structure analysis provides insights into the arrangement of atoms within the compound. For compounds similar to our subject, the structure has been determined using X-ray diffraction, revealing specific dihedral angles between triazole rings and benzene rings, which influences the compound's reactivity and properties. The presence of weak hydrogen bonds and C–H...π interactions within the crystal lattice suggests a stable structure that can influence its interaction with other molecules (Xu et al., 2006).
Chemical Reactions and Properties
The compound exhibits significant reactivity due to its functional groups, enabling it to undergo various chemical reactions. For instance, it can react with different aromatic aldehydes to form Schiff bases, highlighting its versatility in synthesizing a wide range of derivatives with potential biological activities. These reactions are essential for exploring the compound's applications in medicinal chemistry and material science (Jubie et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
This compound and its derivatives have been extensively studied for their potent antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has shown significant activity against various microorganisms. These compounds have been synthesized through multi-step reactions, starting from basic triazole units and incorporating various substituents to enhance their antimicrobial efficacy. Notably, some derivatives exhibited good to moderate activities against bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents (Bektaş et al., 2010); (Rajurkar et al., 2016).
Anti-inflammatory and Analgesic Properties
Research into the pharmacological attributes of 1,2,4-triazole derivatives has also uncovered their anti-inflammatory and analgesic properties. Through the modification of the triazole core and the addition of various functional groups, these compounds have demonstrated promising anti-inflammatory and analgesic activities in preclinical models. This suggests their potential for development into novel therapeutic agents for the treatment of pain and inflammation (Sujith et al., 2009).
Corrosion Inhibition
The triazole compound and its Schiff base derivatives have been evaluated for their corrosion inhibition potential on various metals in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, making them valuable for protecting industrial materials. The mechanism of action is primarily attributed to the formation of a protective layer on the metal surface, which prevents direct contact with corrosive substances. This functionality has important implications for extending the life of metal components in harsh industrial conditions (Mary et al., 2021).
Propiedades
IUPAC Name |
4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-11-21-22-17(25)23(11)20-9-12-2-6-15(7-3-12)24-10-13-4-5-14(18)8-16(13)19/h2-9H,10H2,1H3,(H,22,25)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNJZSYIBSWDW-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)


![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)
![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)